molecular formula C17H24N4O3 B7573632 [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea

[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea

Cat. No. B7573632
M. Wt: 332.4 g/mol
InChI Key: SNYXYTLLTCQFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea, also known as MPAP, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of BDNF in the hippocampus, which is involved in learning and memory. [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea has also been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is involved in attention and executive function.

Advantages and Limitations for Lab Experiments

One advantage of using [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea in lab experiments is its selective partial agonist activity at the 5-HT1A receptor. This allows for the study of the specific effects of this receptor on anxiety and depression. However, one limitation of using [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea is its limited solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are several future directions for the study of [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea. One direction is the study of its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is the study of its potential use in the treatment of anxiety and depression in humans. Additionally, further research is needed to fully understand the mechanism of action of [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea and its effects on the brain and behavior.

Synthesis Methods

The synthesis method for [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea involves the reaction of 2-(2-methylphenyl)acetyl chloride with piperazine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-[2-(2-methylphenyl)acetyl]piperazine. The next step involves the reaction of this intermediate with isocyanate to form the final product, [1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea.

Scientific Research Applications

[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

[1-[4-[2-(2-methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12-5-3-4-6-14(12)11-15(22)20-7-9-21(10-8-20)16(23)13(2)19-17(18)24/h3-6,13H,7-11H2,1-2H3,(H3,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYXYTLLTCQFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C(C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea

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